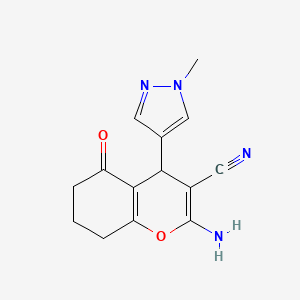
2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-component reactions (MCRs) that are efficient and yield high purity products. One common method involves the reaction of malononitrile, aromatic aldehydes, and 1-methylpyrazol-4-amine in the presence of a catalyst such as piperidine under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired chromene derivative.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multi-component reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications .
科学研究应用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.
作用机制
The mechanism of action of 2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and receptors involved in disease pathways, such as cyclin-dependent kinases (CDKs) and p38MAPK . By binding to these targets, the compound can modulate cellular processes, leading to therapeutic effects such as cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar chromene core and exhibit comparable biological activities.
Pyrazole derivatives: Compounds with a pyrazole moiety, such as 3-aminopyrazoles, also display significant biological activities and are used in drug discovery.
属性
CAS 编号 |
1855906-98-7 |
|---|---|
分子式 |
C14H14N4O2 |
分子量 |
270.29 |
IUPAC 名称 |
2-amino-4-(1-methylpyrazol-4-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C14H14N4O2/c1-18-7-8(6-17-18)12-9(5-15)14(16)20-11-4-2-3-10(19)13(11)12/h6-7,12H,2-4,16H2,1H3 |
InChI 键 |
CTXLSIKRWGPBJZ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
规范 SMILES |
CN1C=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















